N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(11-19-9-3-7-18-19)16-8-6-12-10-17-14-5-2-1-4-13(12)14/h1-5,7,9-10,17H,6,8,11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZSCEANBRJWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide has a complex structure characterized by an indole moiety and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The compound features both hydrophilic and hydrophobic characteristics, which may influence its biological interactions.
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For instance:
- Mechanism of Action : Compounds like this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization. For example, one study reported that similar derivatives exhibited significant antiproliferative activity against HeLa and MCF-7 cancer cell lines with IC50 values as low as 0.34 μM .
- Clinical Relevance : The pyrazole moiety is prevalent in many clinically approved drugs for cancer treatment, such as celecoxib, which is used for its anti-inflammatory properties but also shows anticancer effects . The structural similarity suggests that this compound may also possess similar therapeutic properties.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural components:
- Biological Activity : Pyrazole derivatives are known for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The incorporation of the indole structure may enhance these effects due to the known anti-inflammatory properties of indole derivatives .
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory applications, this compound may exhibit additional pharmacological activities:
- Antioxidant Activity : Some studies suggest that compounds with indole structures can act as antioxidants, potentially protecting cells from oxidative stress . This property could be beneficial in various diseases where oxidative damage plays a critical role.
Synthesis and Development
The synthesis of this compound typically involves coupling reactions between indole derivatives and pyrazole-containing compounds. This synthetic approach allows for the modification of the compound to enhance its biological activity or selectivity towards specific targets.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
| Study Reference | Compound Tested | Cell Line | IC50 Value |
|---|---|---|---|
| This compound | HeLa | 0.52 μM | |
| Indole derivatives | MCF-7 | 0.34 μM | |
| Pyrazole derivatives | HT-29 | 0.86 μM |
These findings underscore the potential of this compound in cancer therapy and highlight the need for further research to fully elucidate its mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)acetamide: Lacks the pyrazole moiety.
2-(1H-pyrazol-1-yl)acetamide: Lacks the indole moiety.
Indole-3-acetic acid: Contains the indole moiety but has a different functional group.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of both indole and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, known for its role in various biological processes, and a pyrazole ring, which has been associated with anti-inflammatory and anticancer properties. The combination of these two structures may enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with indole substitutions. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to that of colchicine, a well-known anticancer agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have provided insights into the efficacy of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.34 |
| HeLa | 0.52 |
| HT-29 | 0.86 |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory Activity
The pyrazole moiety is also recognized for its anti-inflammatory effects. Compounds containing pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . This dual action—anticancer and anti-inflammatory—makes this compound a candidate for further pharmacological exploration.
Study 1: Indole-Pyrazole Derivatives
A study published in 2023 synthesized various indole-pyrazole derivatives and evaluated their biological activities. Among them, compounds with structural similarities to this compound demonstrated significant cytotoxicity against tumor cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Study 2: VEGFR Inhibition
Another research effort focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Compounds designed similarly to this compound were found to inhibit VEGFR-2 with IC50 values in the nanomolar range, indicating strong anti-tumor activity through anti-angiogenic pathways .
Q & A
Q. Discrepancies in reported antimicrobial MIC values (12.5 vs. 50 µg/mL) :
- Root cause : Variations in bacterial strain (ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB broth).
- Resolution : Standardize testing using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) to mitigate resistance .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
